molecular formula C18H14BrMgN B6357814 (4-(Diphenylamino)phenyl)magnesium bromide CAS No. 1329657-64-8

(4-(Diphenylamino)phenyl)magnesium bromide

Cat. No.: B6357814
CAS No.: 1329657-64-8
M. Wt: 348.5 g/mol
InChI Key: ZPNUHWWDQDDENP-UHFFFAOYSA-M
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Description

(4-(Diphenylamino)phenyl)magnesium bromide is an organometallic compound with the molecular formula C18H14BrMgN and a molecular weight of 348.52 g/mol . This compound is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-(Diphenylamino)phenyl)magnesium bromide is typically synthesized by the reaction of 4-(diphenylamino)phenyl bromide with magnesium metal in the presence of an aprotic solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) . The reaction is usually carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The general reaction scheme is as follows:

4-(Diphenylamino)phenyl bromide+Mg(4-(Diphenylamino)phenyl)magnesium bromide\text{4-(Diphenylamino)phenyl bromide} + \text{Mg} \rightarrow \text{this compound} 4-(Diphenylamino)phenyl bromide+Mg→(4-(Diphenylamino)phenyl)magnesium bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often supplied as a solution in THF or 2-MeTHF to facilitate handling and storage .

Chemical Reactions Analysis

Types of Reactions

(4-(Diphenylamino)phenyl)magnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: THF and 2-MeTHF are typically used.

    Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the Grignard reagent.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-(Diphenylamino)phenyl)magnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers in organic molecules. This results in the formation of new carbon-carbon bonds. The magnesium atom coordinates with the solvent molecules, stabilizing the reactive intermediate and facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with a simpler structure.

    Methylmagnesium Bromide: Used for similar nucleophilic addition reactions but with different reactivity.

Uniqueness

(4-(Diphenylamino)phenyl)magnesium bromide is unique due to its diphenylamino group, which imparts specific electronic properties that can influence the reactivity and selectivity of the compound in organic synthesis .

Properties

IUPAC Name

magnesium;N,N-diphenylaniline;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N.BrH.Mg/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-2,4-15H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNUHWWDQDDENP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=[C-]C=C3.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrMgN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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